molecular formula C13H14F3N B12606783 3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]- CAS No. 909397-12-2

3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-

Cat. No.: B12606783
CAS No.: 909397-12-2
M. Wt: 241.25 g/mol
InChI Key: YUWBVKCAVVHGFX-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides . These methods utilize easily accessible starting materials and can be performed under mild conditions.

Industrial Production Methods

Industrial production of 3-azabicyclo[3.1.0]hexane derivatives often relies on scalable and efficient synthetic routes. The metal-mediated cyclopropanation domino reaction of chain enynes is a popular strategy due to its scalability and substrate scope . This method relies on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane derivatives undergo various types of chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert these compounds into their reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound .

Properties

CAS No.

909397-12-2

Molecular Formula

C13H14F3N

Molecular Weight

241.25 g/mol

IUPAC Name

3-methyl-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C13H14F3N/c1-17-7-11-6-12(11,8-17)9-2-4-10(5-3-9)13(14,15)16/h2-5,11H,6-8H2,1H3

InChI Key

YUWBVKCAVVHGFX-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC2(C1)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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